Intrinsic Basicity and Acidity vs. cis-Glycolaldehyde
High-level ab initio G4 calculations provide direct comparative predictions for (Z)-1,2-ethenediol versus its cis-glycolaldehyde constitutional isomer. (Z)-1,2-ethenediol is predicted to be less stable, less basic, and more acidic than cis-glycolaldehyde [1]. While the study does not report a single numerical ΔG difference for the isomer pair, it establishes the directional relationship of thermodynamic and proton affinity parameters. The vertical ionization potential (IP) for the five stable tautomers of 1,2-ethenediol ranges from 11.81 to 12.27 eV, with adiabatic IP values spanning 11.00 to 11.72 eV [1].
| Evidence Dimension | Relative thermodynamic stability, intrinsic basicity, and intrinsic acidity |
|---|---|
| Target Compound Data | (Z)-1,2-ethenediol: vertical IP range 11.81–12.27 eV; adiabatic IP range 11.00–11.72 eV |
| Comparator Or Baseline | cis-Glycolaldehyde: relative stability higher, basicity higher, acidity lower (directional prediction only) |
| Quantified Difference | Directional: less stable, less basic, more acidic than cis-glycolaldehyde; IP values specific to target compound |
| Conditions | High-level ab initio G4 calculations; gas-phase molecular properties |
Why This Matters
Procurement of (Z)-ethene-1,2-diol rather than glycolaldehyde is essential for experiments requiring the distinct proton affinity and ionization characteristics of the enediol tautomer, particularly in mass spectrometric detection and astrochemical ionization studies.
- [1] O. Mó, M. Yáñez, et al. Ionization, intrinsic basicity, and intrinsic acidity of unsaturated diols of astrochemical interest: 1,1- and 1,2-ethenediol: A theoretical survey. Journal of Computational Chemistry, 2024, 45(3), 140-149. PMID: 37698484. DOI: 10.1002/jcc.27223 View Source
